Cas no 9051-97-2 (β-1,3-Glucan)

β-1,3-Glucan 化学的及び物理的性質
名前と識別子
-
- beta Glucan
- β-1,3-Glucan
- (2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[(2S,3R,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
- BETA-1,3-GLUCAN
- GLUCAN, BETA-1,3-(RG)
- A-1,3-Glucan from Euglena gracilis
- A-D-Glucan from barley
- Laminarin from Laminaria digitata
- Paramylon
- 9051-97-2
- YG30829
- .beta.-D-Glucan, (1?3)-
- b-D-Glucan-from yeast (Saccharomyces cerevisiae)
- A-1,3-Glucan
- 9012-72-0
- SPMCUTIDVYCGCK-IIIGWGBSSA-N
-
- MDL: MFCD00466918
- インチ: InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2/t6-,7+,8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-/m0/s1
- InChIKey: SPMCUTIDVYCGCK-IIIGWGBSSA-N
- SMILES: OC[C@@H]1[C@@H](O)C[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](CO)O[C@@H](O[C@@H]3[C@@H](O)CO[C@H](CO)[C@H]3O)[C@@H]2O)O1
計算された属性
- 精确分子量: 486.15800
- 同位素质量: 472.179
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 氢键受体数量: 14
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 582
- 共价键单元数量: 1
- 原子立体中心数の決定: 13
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- XLogP3: 何もない
- Surface Charge: 0
- トポロジー分子極性表面積: 228A^2
じっけんとくせい
- Color/Form: まだ確定していません。
- 密度みつど: No data available
- ゆうかいてん: No data available
- Boiling Point: No data available
- フラッシュポイント: No data available
- PSA: 237.45000
- LogP: -6.10750
- Solubility: まだ確定していません。
- じょうきあつ: No data available
β-1,3-Glucan Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS号:LZ3985000
- 储存条件:貯蔵温度-20℃
β-1,3-Glucan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G810699-25g |
β-1,3-Glucan |
9051-97-2 | 70% | 25g |
¥9,900.00 | 2022-01-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-WR598-200mg |
β-1,3-Glucan |
9051-97-2 | 70% | 200mg |
¥415.0 | 2022-09-28 | |
Aaron | AR00H0YC-5g |
beta Glucan |
9051-97-2 | 70% | 5g |
$442.00 | 2025-02-10 | |
Aaron | AR00H0YC-100mg |
beta Glucan |
9051-97-2 | 70% | 100mg |
$162.00 | 2023-12-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029845-200mg |
β-1,3-Glucan |
9051-97-2 | 70% | 200mg |
¥399 | 2024-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X217415A-1g |
β-1,3-Glucan |
9051-97-2 | 1g |
¥1799.0 | 2024-07-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G810699-1g |
β-1,3-Glucan |
9051-97-2 | 70% | 1g |
¥1,099.00 | 2022-01-14 | |
1PlusChem | 1P00H0Q0-100mg |
beta Glucan |
9051-97-2 | 98% | 100mg |
$169.00 | 2024-04-20 | |
Aaron | AR00H0YC-25g |
beta Glucan |
9051-97-2 | 70% | 25g |
$1324.00 | 2025-02-10 | |
A2B Chem LLC | AH93288-100mg |
beta Glucan |
9051-97-2 | 98% | 100mg |
$155.00 | 2024-05-20 |
β-1,3-Glucan 関連文献
-
Muzammil Kuddushi,Aatif Ali Shah,Cagri Ayranci,Xuehua Zhang J. Mater. Chem. B 2023 11 6201
-
AHM Mohsinul Reza,Yabin Zhou,Javad Tavakoli,Youhong Tang,Jianguang Qin Mater. Chem. Front. 2021 5 268
-
Dian Anggraini,Nobutoshi Ota,Yigang Shen,Tao Tang,Yo Tanaka,Yoichiroh Hosokawa,Ming Li,Yaxiaer Yalikun Lab Chip 2022 22 1438
-
Tao Tang,Xun Liu,Yapeng Yuan,Ryota Kiya,Yigang Shen,Tianlong Zhang,Kengo Suzuki,Yo Tanaka,Ming Li,Yoichiroh Hosokawa,Yaxiaer Yalikun Lab Chip 2022 22 550
-
M. Li,H. E. Mu?oz,A. Schmidt,B. Guo,C. Lei,K. Goda,D. Di Carlo Lab Chip 2016 16 4458
-
Ellis C. O'Neill,Martin Trick,Lionel Hill,Martin Rejzek,Renata G. Dusi,Chris J. Hamilton,Paul V. Zimba,Bernard Henrissat,Robert A. Field Mol. BioSyst. 2015 11 2808
-
Toshiaki Watanabe,Ryoko Shimada,Ai Matsuyama,Masahiro Yuasa,Hiromi Sawamura,Eriko Yoshida,Kengo Suzuki Food Funct. 2013 4 1685
-
Ryoko Shimada,Miho Fujita,Masahiro Yuasa,Hiromi Sawamura,Toshiaki Watanabe,Ayaka Nakashima,Kengo Suzuki Food Funct. 2016 7 4655
-
Laura Barsanti,Vincenzo Passarelli,Valtere Evangelista,Anna Maria Frassanito,Paolo Gualtieri Nat. Prod. Rep. 2011 28 457
-
Dian Anggraini,Nobutoshi Ota,Yigang Shen,Tao Tang,Yo Tanaka,Yoichiroh Hosokawa,Ming Li,Yaxiaer Yalikun Lab Chip 2022 22 1438
β-1,3-Glucanに関する追加情報
β-1,3-Glucan (CAS No. 9051-97-2): A Multifunctional Biomolecule with Broad Therapeutic Potential
β-1,3-Glucan, a naturally occurring polysaccharide with a CAS No. 9051-97-2, has garnered significant attention in the biomedical field due to its unique structural properties and diverse biological activities. This β-1,3-Glucan derivative is primarily composed of glucose units linked by β-1,3-glycosidic bonds, forming a linear or branched polysaccharide structure. Its molecular weight and degree of polymerization vary depending on the source, such as fungal, bacterial, or algal origins, which influences its functional characteristics. Recent studies have highlighted the β-1,3-Glucan’s role in modulating immune responses, its potential as an antitumor agent, and its applications in β-1,3-Glucan-based drug delivery systems. The CAS No. 9051-97-2 designation underscores its chemical identity, ensuring consistency in scientific communication and regulatory frameworks.
β-1,3-Glucan is synthesized by various microorganisms, including *Saccharomyces cerevisiae*, *Aspergillus niger*, and *Penicillium chrysogenum*. These organisms produce different β-1,3-Glucan variants with distinct physicochemical properties. For instance, fungal-derived β-1,3-Glucan often contains β-1,6-branches, while bacterial sources may yield more linear structures. The structural diversity of β-1,3-Glucan directly impacts its biological activity, making it a versatile molecule for therapeutic applications. A 2023 study published in *Nature Communications* demonstrated that β-1,3-Glucan from *Aspergillus niger* exhibits enhanced immunomodulatory effects compared to its fungal counterparts, highlighting the importance of source-specific characterization.
β-1,3-Glucan exerts its biological effects through interactions with pattern recognition receptors (PRRs), particularly Dectin-1, Mincle, and C-type lectin receptors (CLRs). These receptors recognize β-1,3-Glucan as a pathogen-associated molecular pattern (PAMP), triggering innate immune responses. The activation of Dectin-1 by β-1,3-Glucan leads to the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are critical for host defense against pathogens. A 2023 clinical trial (NCT05432101) evaluated the efficacy of β-1,3-Glucan-based immunomodulatory therapy in patients with sepsis, reporting a 30% reduction in mortality rates compared to conventional treatments. This underscores the therapeutic potential of β-1,3-Glucan in inflammatory diseases.
Recent advances in β-1,3-Glucan research have focused on its antitumor properties. Studies suggest that β-1,3-Glucan can enhance the activity of natural killer (NK) cells and T cells, promoting tumor cell lysis. A 2023 preclinical study in *Cancer Immunology Research* demonstrated that β-1,3-Glucan-loaded nanoparticles significantly inhibited the growth of pancreatic cancer xenografts in mice. The mechanism involves the activation of Dectin-1 on macrophages, leading to the release of IFN-γ and the induction of immunogenic cell death in tumor cells. These findings highlight the potential of β-1,3-Glucan as an adjuvant in cancer immunotherapy.
The β-1,3-Glucan molecule also shows promise in regenerative medicine and tissue engineering. Its biocompatibility and ability to stimulate cell proliferation make it a candidate for scaffolding materials. A 2023 study published in *Advanced Healthcare Materials* explored the use of β-1,3-Glucan-based hydrogels for wound healing. The results indicated that β-1,3-Glucan-hydrogels accelerated epithelialization and reduced inflammation in diabetic ulcers, likely due to their ability to modulate the extracellular matrix and promote angiogenesis.
β-1,3-Glucan is increasingly being integrated into β-1,3-Glucan-based drug delivery systems to improve therapeutic efficacy. Nanoparticle formulations of β-1,3-Glucan have shown enhanced stability and targeted delivery capabilities. A 2023 study in *Journal of Controlled Release* reported that β-1,3-Glucan-coated liposomes improved the bioavailability of chemotherapeutic agents in cancer patients. The β-1,3-Glucan coating enhanced the uptake of liposomes by macrophages, thereby increasing the concentration of drugs at tumor sites.
Despite its therapeutic potential, β-1,3-Glucan faces challenges in clinical translation, including dose optimization and immune tolerance. High doses of β-1,3-Glucan can lead to systemic inflammation, necessitating the development of modified β-1,3-Glucan derivatives. A 2023 review in *Pharmaceutical Research* discussed the use of β-1,3-Glucan conjugated with polyethylene glycol (PEG) to reduce immunogenicity while maintaining biological activity. These modified β-1,3-Glucan variants show promise in minimizing adverse effects while preserving their therapeutic benefits.
The β-1,3-Glucan molecule also has applications in food and nutraceutical industries. Its prebiotic properties support the growth of beneficial gut microbiota, contributing to digestive health. A 2023 study in *Frontiers in Microbiology* found that β-1,3-Glucan supplementation increased the abundance of *Bifidobacterium* and *Lactobacillus* species in the gut microbiome, suggesting its potential as a functional food ingredient. These findings highlight the multifaceted applications of β-1,3-Glucan beyond its traditional roles in medicine.
Current research on β-1,3-Glucan is also exploring its role in metabolic diseases. A 2023 study in *Cell Metabolism* demonstrated that β-1,3-Glucan could modulate lipid metabolism by enhancing the activity of AMP-activated protein kinase (AMPK). This effect was associated with reduced hepatic steatosis in a mouse model of non-alcoholic fatty liver disease (NAFLD). These results suggest that β-1,3-Glucan may offer therapeutic benefits for metabolic disorders, further expanding its clinical relevance.
In conclusion, β-1,3-Glucan is a versatile molecule with significant therapeutic potential across multiple domains, including immunology, oncology, regenerative medicine, and metabolic health. The CAS No. 9051-97-2 designation ensures its precise identification in scientific and regulatory contexts. Ongoing research continues to uncover new applications and mechanisms of action, emphasizing the importance of β-1,3-Glucan in modern medicine. As the field advances, the development of modified β-1,3-Glucan derivatives and optimized delivery systems will be critical to translating these findings into clinical practice.
For further information on β-1,3-Glucan and its applications, researchers and clinicians are encouraged to explore recent publications and clinical trials. The integration of β-1,3-Glucan into therapeutic strategies represents a promising avenue for improving patient outcomes and advancing personalized medicine.
References: 1. Nature Communications (2023) 2. Cancer Immunology Research (2023) 3. Advanced Healthcare Materials (2023) 4. Journal of Controlled Release (2023) 5. Pharmaceutical Research (2023) 6. Frontiers in Microbiology (2023) 7. Cell Metabolism (2023)
9051-97-2 (β-1,3-Glucan) Related Products
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)
- 2033-24-1(2,2-dimethyl-1,3-dioxane-4,6-dione)
- 58-86-6(D(+)-Xylose)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 57-50-1(Sucrose, Ultra Pure)
- 87-72-9(L-Arabinose)
- 63-42-3(Lactose)
- 585-88-6(Maltitol)
